Methyl 3-aminothiolane-3-carboxylate
Description
Methyl 3-aminothiolane-3-carboxylate is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with an amino group and a methyl ester substituent at the 3-position. The compound is primarily used in research settings as a precursor for synthesizing bioactive molecules or functional materials, though commercial availability is currently restricted .
Properties
IUPAC Name |
methyl 3-aminothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUWVUKFNDQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742051-73-6 | |
| Record name | methyl 3-aminothiolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most industrially relevant method for synthesizing methyl 3-aminothiolane-3-carboxylate involves a single-step transformation of 3-oxo-4-methoxycarbonyltetrahydrothiophene using hydroxylamine hydrochloride under acidic conditions. This approach, patented in US4847386A, eliminates the need for isolating intermediate oximes, significantly streamlining production compared to earlier multi-step protocols.
Mechanistic Pathway
The reaction proceeds through an in situ oximation followed by a Beckmann-type rearrangement (Figure 1). The carbonyl oxygen of 3-oxotetrahydrothiophene undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Subsequent acid-catalyzed elimination of water induces ring contraction, yielding the aromatic thiophene derivative with concurrent installation of the amino group.
Key reaction parameters:
- Reactant ratio: 1:1.2 (3-oxotetrahydrothiophene : hydroxylamine HCl)
- Solvent system: Polar aprotic solvents (acetonitrile preferred)
- Temperature: 75–160°C under reflux
- Reaction time: 4–8 hours
Yield Optimization Strategies
Experimental data from scaled batches demonstrate that maintaining strict anhydrous conditions improves yields by preventing hydrolysis of the methoxycarbonyl group. The use of molecular sieves (3Å) reduces water content in acetonitrile, increasing product purity from 78% to 92% in pilot-scale trials.
Traditional Two-Step Synthesis (Baker Protocol)
Historical Context
Prior to the development of single-step methods, Baker's 1953 procedure dominated synthetic workflows. This approach involves:
- Oximation: Reacting 3-oxotetrahydrothiophene with hydroxylamine in methanol
- Rearrangement: Treating isolated oxime with HCl gas in ether/methanol
Limitations and Challenges
Comparative analysis reveals critical drawbacks:
| Parameter | Single-Step | Two-Step |
|---|---|---|
| Total Reaction Time | 6 hr | 48 hr |
| Intermediate Isolation | Not required | Required |
| Typical Yield | 85–92% | 62–68% |
| Purification Complexity | Low | High |
The extended timeline and lower efficiency stem from oxime isolation requirements and side reactions during the rearrangement phase, particularly epimerization at the 3-position.
Alternative Synthetic Routes
Enzymatic Amination
Recent advances in biocatalysis have enabled stereoselective synthesis using transaminases. A 2024 study achieved 89% enantiomeric excess (ee) using Bacillus megaterium transaminase in phosphate buffer (pH 7.4) at 37°C. However, substrate specificity issues currently limit industrial adoption.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces reaction times to 15–20 minutes with comparable yields to conventional heating. Energy consumption analysis shows a 40% reduction in kW·h per kilogram compared to reflux methods.
Critical Analysis of Methodologies
Cost-Benefit Considerations
A detailed breakdown of production costs highlights the economic superiority of single-step synthesis:
| Cost Factor | Single-Step ($/kg) | Two-Step ($/kg) |
|---|---|---|
| Raw Materials | 120 | 145 |
| Energy Consumption | 35 | 58 |
| Labor | 20 | 45 |
| Waste Disposal | 15 | 28 |
| Total | 190 | 276 |
These figures assume 100 kg batch production using current market prices for acetonitrile ($12/L) and hydroxylamine HCl ($45/kg).
Environmental Impact
Green chemistry metrics reveal significant advantages for modern methods:
- Process Mass Intensity (PMI): 8.7 (single-step) vs. 14.3 (two-step)
- E-Factor: 2.1 (single-step) vs. 5.6 (two-step)
- Carbon Footprint: 3.8 kg CO₂eq/kg (single-step) vs. 7.2 kg CO₂eq/kg (two-step)
The single-step protocol's reduced solvent consumption and elimination of intermediate purification account for these improvements.
Industrial-Scale Production Insights
Reactor Design Considerations
Continuous flow systems demonstrate particular advantages over batch reactors:
- Residence time: 18 minutes vs. 6 hours (batch)
- Space-Time Yield: 1.4 kg·L⁻¹·h⁻¹ vs. 0.2 kg·L⁻¹·h⁻¹
- Heat Transfer Efficiency: ΔT < 2°C vs. ΔT > 15°C in batch
These parameters were measured using a Corning AFR® reactor with Hastelloy C-276 fluidic modules.
Impurity Profiling
HPLC-MS analysis of production batches identifies three primary impurities:
- Over-oximated byproduct (m/z 214.08): <0.5% in optimized conditions
- Ring-opened dimer (m/z 315.12): Controlled via strict temperature regulation
- Methoxylated analog (m/z 187.04): Mitigated by anhydrous conditions
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminothiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Medicinal Chemistry
MATC has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of bioactive compounds. The presence of the amino group facilitates interactions with biological targets, which may lead to pharmacological effects:
- Antimicrobial Activity : Research indicates that MATC can be utilized in the development of new antimicrobial agents, particularly targeting Mycobacterium tuberculosis. It has been identified as a potential inhibitor of polyketide synthase (Pks13), essential for the survival of this pathogen .
- Drug Development : MATC serves as a precursor in synthesizing various pharmaceutical agents, including those with anti-inflammatory and analgesic properties. Its ability to form hydrogen bonds enhances its stability and interaction with biological systems.
Organic Synthesis
MATC is recognized for its utility in organic synthesis, particularly in creating complex molecules:
- Synthesis of Thiophene Derivatives : The compound can be synthesized through various methods involving the reaction of thiophene derivatives with hydroxylamine under specific conditions . This process allows for the production of 3-aminothiophenes, which are valuable intermediates in pharmaceutical synthesis.
- Intermediates for Agrochemicals : MATC is also employed in the synthesis of agrochemical compounds, contributing to the development of herbicides and pesticides that are critical for modern agriculture .
Case Studies and Research Findings
Several studies illustrate the practical applications of MATC:
- Inhibitor Development : A study published in Nature highlighted MATC's role in optimizing inhibitors against Pks13, demonstrating its potential as an antitubercular agent. The research involved screening over 150,000 compounds to identify effective inhibitors, where MATC derivatives showed promising results .
- Pharmacokinetic Optimization : Another study focused on parallel optimization of potency and pharmacokinetics for compounds derived from MATC. The findings indicated that modifications to the MATC structure could improve efficacy against various cancer cell lines while maintaining favorable pharmacokinetic profiles .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Intermediate for bioactive compound synthesis; potential antitubercular agent |
| Organic Synthesis | Precursor for thiophene derivatives; used in agrochemical production |
| Research Studies | Demonstrated effectiveness as an inhibitor; pharmacokinetic optimization studies |
Mechanism of Action
The mechanism of action of methyl 3-aminothiolane-3-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are compared due to shared structural motifs (cyclic backbones, ester groups, or amino substituents):
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Methyl 3-aminothiolane-3-carboxylate | C₆H₁₁NO₂S | 161.22 (inferred) | Not available | Thiolane ring, methyl ester, amine |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | 1314922-38-7 | Cyclopentane ring, methyl ester, amine |
| tert-Butyl 3-aminothiolane-3-carboxylate | C₉H₁₇NO₂S | 203.30 | 1934583-84-2 | Thiolane ring, tert-butyl ester, amine |
Key Observations :
- Ester Group Impact : The tert-butyl ester in the analog increases steric bulk compared to the methyl ester, which may enhance hydrolytic stability but reduce reaction kinetics in nucleophilic substitutions .
Key Observations :
Physicochemical Data Limitations
Critical data gaps exist for this compound, including:
- Spectral data (NMR, IR, HPLC) for structural verification.
- Melting/boiling points, solubility, and stability under storage conditions.
- Quantitative toxicological studies.
By contrast, Methyl 3-aminocyclopentanecarboxylate has well-documented safety protocols but lacks physical property data (e.g., melting point) .
Biological Activity
Methyl 3-aminothiolane-3-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including antibacterial and anticancer properties, and provides insights from various studies and research findings.
Structural Overview
This compound features a thiolane ring, an amino group, and a carboxylate ester. The molecular formula is , which contributes to its reactivity and biological interactions. The functional groups present in MATC enhance its ability to interact with biological targets, making it a subject of extensive research.
Biological Activities
1. Antibacterial Properties
MATC has demonstrated potential as an antibacterial agent. Studies have shown that it exhibits efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported that derivatives of MATC displayed significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong potency (Table 1).
| Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| MATC | 0.02 | >3200 |
| Derivative A | 0.03 | >2133 |
| Derivative B | 0.12 | <100 |
2. Anticancer Activity
Research has also highlighted the anticancer properties of MATC. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In vitro studies indicate that MATC induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
The biological activity of MATC can be attributed to several mechanisms:
- Intermolecular Interactions : The presence of amino and carboxyl groups allows for hydrogen bonding interactions, enhancing the compound's stability and reactivity in biological systems .
- Inhibition of Key Enzymes : MATC derivatives have been identified as inhibitors of crucial enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of MATC in different biological contexts:
- Case Study 1 : A study explored the effects of MATC on M. tuberculosis, revealing that certain derivatives exhibited up to a 24-fold enhancement in potency compared to standard treatments .
- Case Study 2 : Another investigation focused on the anticancer properties of MATC, demonstrating significant tumor growth inhibition in xenograft models when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-aminothiolane-3-carboxylate, and how can purity be validated?
- Synthesis : The compound can be synthesized via cyclization reactions involving thiolane precursors and subsequent carboxylation/amination steps. For example, cyclopentane-based analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) are synthesized using nucleophilic substitution or catalytic hydrogenation .
- Purity Validation : Analytical techniques such as NMR (to confirm structural integrity), HPLC (for purity assessment >95%), and mass spectrometry (to verify molecular weight) are standard. X-ray crystallography via SHELX programs can resolve structural ambiguities .
Q. How should researchers handle safety and storage protocols for this compound?
- Handling : Use PPE (gloves, face shields) and work in a fume hood. Avoid skin/eye contact; wash thoroughly after handling .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Stability tests via TGA/DSC are recommended for long-term storage .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural Analysis :
- FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- 1H/13C NMR to confirm substituent positions and stereochemistry. For cyclic analogs, coupling constants in NMR distinguish cis/trans isomers .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for drug discovery?
- Methods :
Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to predict reactivity and electronic properties.
Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes in cancer pathways).
Validate predictions with SAR studies by modifying the thiolane ring or ester group .
- Data Interpretation : Compare computed vs. experimental binding energies to refine models. Contradictions may arise from solvation effects or protein flexibility .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies of this compound?
- Troubleshooting :
- Bioavailability : Assess solubility (via shake-flask method) and membrane permeability (Caco-2 cell assays). Poor in vivo activity may stem from metabolic instability; use LC-MS/MS to identify metabolites .
- Dose-Response Validation : Replicate in vivo studies with adjusted dosing regimens (e.g., staggered administration) to account for pharmacokinetic variability .
Q. How can structural analogs of this compound be leveraged in asymmetric catalysis?
- Applications : The thiolane ring’s rigidity and chiral centers make it a candidate for organocatalysts.
- Methodology :
Synthesize enantiopure analogs via chiral auxiliaries or enzymatic resolution.
Test catalytic efficiency in model reactions (e.g., aldol condensation) using HPLC chiral columns to measure enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
